molecular formula C8H8BrClO B3222283 (1S)-2-bromo-1-(2-chlorophenyl)ethan-1-ol CAS No. 1212322-23-0

(1S)-2-bromo-1-(2-chlorophenyl)ethan-1-ol

Cat. No.: B3222283
CAS No.: 1212322-23-0
M. Wt: 235.5 g/mol
InChI Key: ZASGHPFWAAEKAD-MRVPVSSYSA-N
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Description

“(1S)-2-bromo-1-(2-chlorophenyl)ethan-1-ol” is a chemical compound. It is also known as "(S)-1-(2-Chlorophenyl)ethanol" . The compound is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of a similar compound, “1-(2-chlorophenyl)ethanone”, is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .

Scientific Research Applications

Environmental Toxicity and Persistence

Chlorinated and brominated compounds, such as DDT (1,1,1-trichloro-2,2-bis(p-chlorophenyl)ethane) and its metabolites, have been widely studied for their environmental persistence and toxic effects. DDT, for example, is known for its long-lasting presence in the environment and its bioaccumulation in the food chain, posing risks to wildlife and humans. The research by Burgos-Aceves et al. (2021) highlights DDT and DDE (1,1-Dichloro-2,2-bis(p-chlorophenyl)ethylene) as endocrine disruptors affecting reproductive and immune systems in humans and wildlife, with a focus on mitochondrial function and apoptosis pathways (Burgos-Aceves et al., 2021).

Bioremediation Techniques

Given the environmental concerns associated with chlorinated and brominated compounds, research into bioremediation techniques is crucial. Studies such as the one by Foght et al. (2001) review the potential for microbial degradation of DDT in contaminated soils. This research emphasizes the importance of biodegradation as a cost-effective and environmentally friendly method to reduce the concentrations of persistent organic pollutants (Foght et al., 2001).

Analytical and Environmental Chemistry

The analysis and detection of chlorinated and brominated compounds in various environmental matrices are critical for assessing exposure risks and understanding their distribution. Kierkegaard et al. (2009) provide a review on the analytical methods for higher brominated diphenyl ethers and decabromodiphenyl ethane, focusing on critical issues such as sample contamination, degradation during analysis, and the selection of appropriate detection methods. This research is vital for the development of effective monitoring and regulatory strategies for environmental contaminants (Kierkegaard et al., 2009).

Implications for Human Health

The potential health effects of exposure to chlorinated solvents and related compounds have been a significant concern. Ruder (2006) reviews the occupational epidemiology literature on widely used solvents like methylene chloride, chloroform, trichloroethylene, and tetrachloroethylene, discussing their associated health risks such as central nervous system, liver, and kidney toxicity. This research underscores the need for rigorous studies to better understand the health implications of exposure to such compounds (Ruder, 2006).

Safety and Hazards

The safety data sheet for a similar compound, “(S)-1-(2-chlorophenyl)ethanol”, suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. It recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Properties

IUPAC Name

(1S)-2-bromo-1-(2-chlorophenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrClO/c9-5-8(11)6-3-1-2-4-7(6)10/h1-4,8,11H,5H2/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZASGHPFWAAEKAD-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(CBr)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)[C@@H](CBr)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1212322-23-0
Record name (1S)-2-bromo-1-(2-chlorophenyl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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